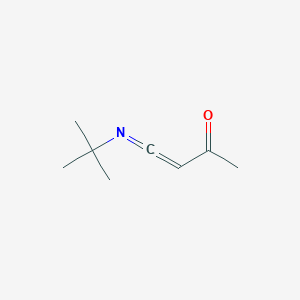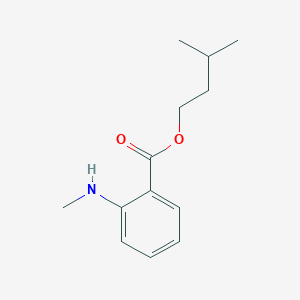
Lanthanum--nickel (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of lanthanum–nickel (1/2) typically involves high-temperature synthesis methods. One common method is the co-precipitation technique, where lanthanum and nickel salts are dissolved in a solution, followed by the addition of a precipitating agent to form a solid precursor. This precursor is then calcined at high temperatures to form the desired intermetallic compound . Industrial production methods often involve the use of high-purity raw materials and controlled atmospheres to ensure the formation of the desired phase and to prevent contamination .
Analyse Des Réactions Chimiques
Lanthanum–nickel (1/2) undergoes several types of chemical reactions, including oxidation, reduction, and hydrogenation. It can be oxidized by air at temperatures above 200°C and reacts with acids such as hydrochloric acid, sulfuric acid, and nitric acid at temperatures above 20°C . As a hydrogen storage alloy, it can absorb hydrogen to form the hydride LaNi5Hx (x≈6) under slightly high pressure and low temperature conditions. The hydrogen can be released by decreasing the pressure or increasing the temperature . Common reagents used in these reactions include hydrogen gas and various acids, with major products being the corresponding hydrides and oxides .
Applications De Recherche Scientifique
Lanthanum–nickel (1/2) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for hydrogenation reactions due to its ability to absorb and release hydrogen efficiently . In biology and medicine, lanthanum-doped nickel oxide nanoparticles have shown potential in antimicrobial applications . In industry, it is used in the production of hydrogen storage materials, fuel cells, and as a catalyst in various chemical processes . Additionally, its unique hydrogen storage properties make it valuable in the development of hydrogen fuel technologies .
Mécanisme D'action
The mechanism by which lanthanum–nickel (1/2) exerts its effects is primarily related to its ability to absorb and release hydrogen. The compound forms a hydride by absorbing hydrogen atoms into its crystal lattice, creating a stable hydrogen storage material. When the pressure is reduced or the temperature is increased, the hydrogen is released from the lattice, making it available for various applications . This process involves the formation and breaking of metal-hydrogen bonds, which are facilitated by the unique crystal structure of the compound .
Comparaison Avec Des Composés Similaires
Lanthanum–nickel (1/2) can be compared to other similar compounds such as lanthanum pentanickel (LaNi5), lanthanum triniobium (LaNb3), and lanthanum trititanium (LaTi3). While all these compounds have hydrogen storage capabilities, lanthanum–nickel (1/2) is unique due to its specific crystal structure and higher hydrogen storage capacity . Lanthanum pentanickel, for example, has a similar structure but different hydrogen absorption and release characteristics . Other similar compounds include lanthanum–nickel (1/3) and lanthanum–nickel (2/7), which also exhibit unique properties and applications .
Propriétés
Numéro CAS |
12306-14-8 |
|---|---|
Formule moléculaire |
LaNi2 |
Poids moléculaire |
256.292 g/mol |
Nom IUPAC |
lanthanum;nickel |
InChI |
InChI=1S/La.2Ni |
Clé InChI |
SMNJVCYHCWPYRB-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Ni].[La] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


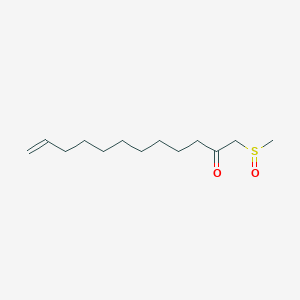
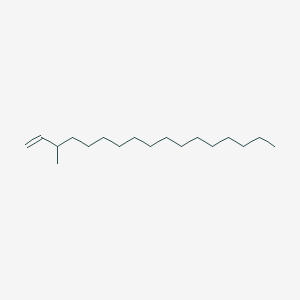
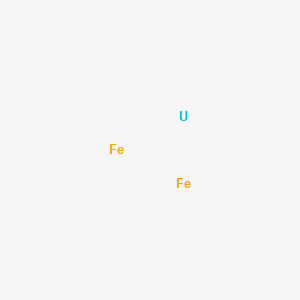
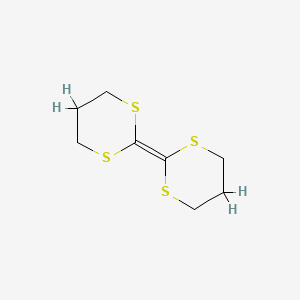
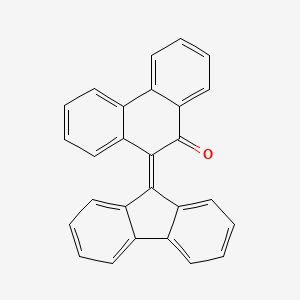
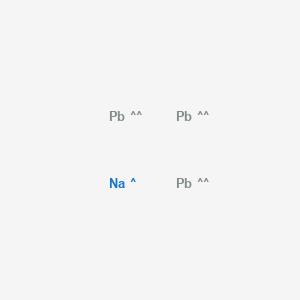
![1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene](/img/structure/B14714621.png)
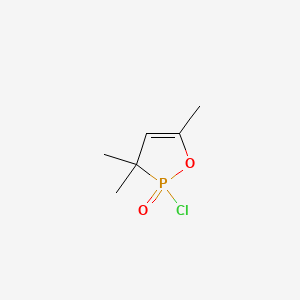
![2-[2-(4-Chlorophenyl)ethenyl]-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B14714640.png)
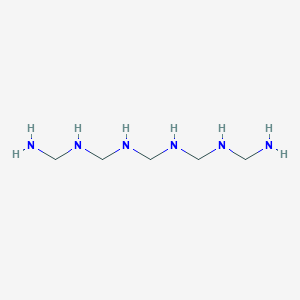
![2-{[(But-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14714660.png)

